1H,1H,2H-Perfluoro-1-decene

Overview

Description

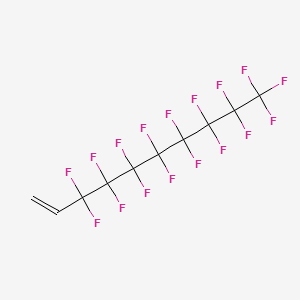

1H,1H,2H-Perfluoro-1-decene is a clear colorless liquid . It has a molecular weight of 446.1037 and its molecular formula is C10H3F17 . It is also known by other names such as (Perfluoro-n-octyl)ethylene and 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .

Molecular Structure Analysis

The molecular structure of this compound can be represented as CF3(CF2)7CH=CH2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a refractive index of 1.301 (lit.) and a density of 1.677 g/mL at 25 °C (lit.) .Scientific Research Applications

Environmental Fate of Fluorotelomer Alcohols

In a study on the environmental fate of fluorotelomer alcohols (FTOHs), 1H,1H,2H-Perfluoro-1-decene was investigated for its presence and behavior in consumer products. The research, conducted by Liu et al. (2015), focused on various consumer items such as carpets, apparel, and home textiles. The study highlighted that the washing-drying process had minimal effect on reducing FTOH concentrations, and off-gassing of FTOHs, including this compound, occurred under elevated temperatures (Liu, Guo, Folk, & Roache, 2015).

Piezoelectric Property in Composite Films

Huang et al. (2016) explored the application of this compound in modifying graphene for use in piezoelectric composite films. This study demonstrated significant improvements in the dielectric and piezoelectric properties of the composite films, suggesting potential applications in electronic and sensor technologies (Huang, Lu, Wang, & Dong, 2016).

Analysis of Self-Assembled Monolayers

Mohanty and Tolochko (2019) conducted atom probe tomography to analyze self-assembled monolayers (SAMs) of this compound and other compounds on a gold surface. This research provides insights into the surface morphology of SAMs, which is crucial for various applications in materials science and nanotechnology (Mohanty & Tolochko, 2019).

Synthesis and Reactivity Studies

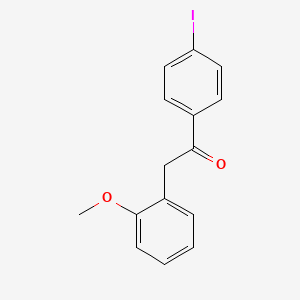

Umemoto and Gotoh (1987) investigated the synthesis, properties, and reactivity of various (1H,1H-perfluoroalkyl)aryliodonium triflates, including derivatives of this compound. Their work provides a foundational understanding of the chemical behavior of these compounds, which is essential for their application in organic synthesis (Umemoto & Gotoh, 1987).

Plasma Deposition for Coating Applications

Zanini, Dell’Orto, and Riccardi (2016) characterized fluorocarbon coatings deposited by plasma polymerization of this compound. This study is significant for understanding the chemical and morphological properties of coatings, which have implications in material sciences, particularly for hydro- and oleo-repellent surfaces (Zanini, Dell’Orto, & Riccardi, 2016).

Functionalization of Carbon Nanomaterials

Hamilton et al. (2010) reported a method to functionalize graphene and single-walled carbon nanotubes with perfluorinated alkyl groups, including this compound. This functionalization enhances the dispersability of these nanomaterials, which is crucial for their application in nanotechnology and material science (Hamilton, Lomeda, Sun, Tour, & Barron, 2010).

Surface and Interfacial Properties in Enhanced Oil Recovery

Zhong, Lian, Huang, and Li (2017) synthesized novel monomers including 1H,1H,2H,2H-perfluoro-1-decene for use in polymeric surfactants, targeting enhanced oil recovery applications. Their research demonstrated the potential of these compounds in reducing water film on rock surfaces and lowering interfacial tension in oil reservoirs (Zhong, Lian, Huang, & Li, 2017).

Investigation in Supercritical Carbon Dioxide

Möller, Schreiber, and Beuermann (2010) conducted in-line spectroscopic investigation of the synthesis of fluorinated copolymers, including 1H-1H, 2 H perfluoro-1-decene, in supercritical carbon dioxide. This study is relevant for understanding the polymerization process and the properties of the resulting copolymers, which have various industrial applications (Möller, Schreiber, & Beuermann, 2010).

Fluorinated Polyhedral Oligomeric Silsesquioxane-Based Amphiphiles

He et al. (2012) designed and synthesized shape amphiphiles based on fluoroalkyl-functionalized polyhedral oligomeric silsesquioxane (FPOSS), incorporating 1H,1H,2H,2H-perfluoro-1-decene. This research contributes to the development of surface-active polymers and novel hierarchical structures due to the interplay of crystallization and phase separation (He, Yue, Liu, Yu, Ni, Cavicchi, Quirk, Chen, Cheng, & Zhang, 2012).

Microbial Degradation of Fluorinated Compounds

Arakaki et al. (2017) conducted a study on the microbial degradation of 1H,1H,2H,2H,8H,8H–perfluorododecanol, a related compound, in activated sludge. This research is crucial for understanding the environmental fate and degradation pathways of fluorinated compounds, including those related to this compound (Arakaki, Nakata, Tokuhisa, Ogawa, Sato, Sonoi, Donachie, & Matsunaga, 2017).

Mechanism of Action

Target of Action

It is known to be used in the chemical process of making an electrolyte-phobic surface for next-generation nanostructured battery electrodes .

Mode of Action

It is known to be used as a monomer and key intermediate of fluoro silicon surfactant .

Action Environment

More research is needed to fully understand how environmental factors influence this compound’s action.

Safety and Hazards

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAMGQZDVMQEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH=CH2, C10H3F17 | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074616 | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21652-58-4 | |

| Record name | Heptadecafluoro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21652-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021652584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,2H-Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H-PERFLUORO-1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8TG27S5YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

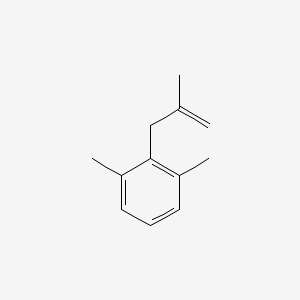

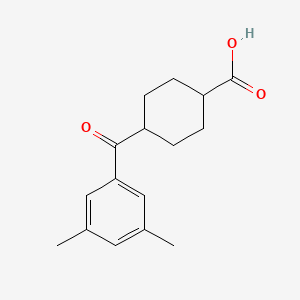

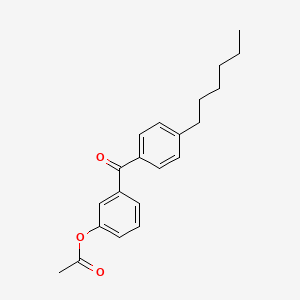

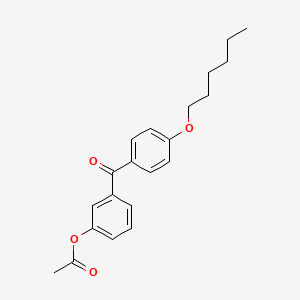

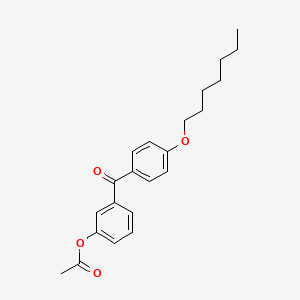

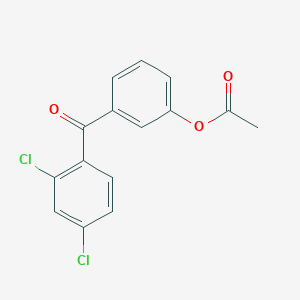

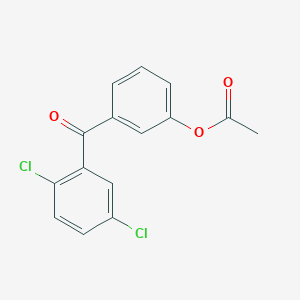

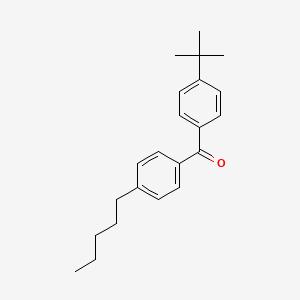

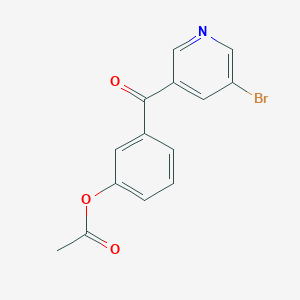

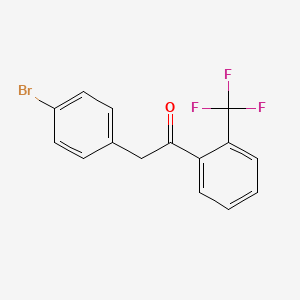

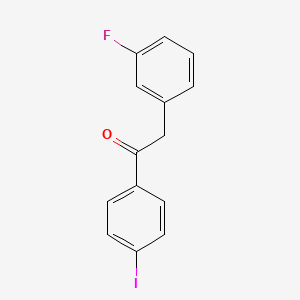

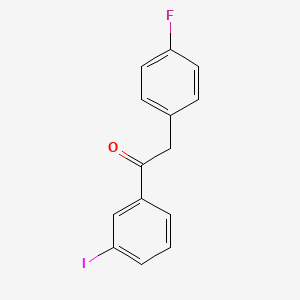

Feasible Synthetic Routes

Q & A

Q1: How does 1H,1H,2H-Perfluoro-1-decene contribute to the creation of anti-fogging surfaces?

A: this compound plays a crucial role in developing anti-fogging surfaces due to its hydrophobic nature. When copolymerized with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate or acrylic acid using plasma-enhanced chemical vapor deposition (PECVD), it forms a unique surface morphology. This surface exhibits both hydrophilicity and oleophobicity, attracting water molecules while repelling oil droplets. This dual nature prevents the formation of discrete water droplets that scatter light and cause fogging, instead creating a uniform water film that maintains transparency. [, ]

Q2: Can you elaborate on the material compatibility of this compound in the context of surface modifications?

A: this compound demonstrates excellent compatibility with various materials, particularly in surface modification applications. Research shows its successful utilization in modifying polydimethylsiloxane (PDMS) surfaces for antibody microarrays []. Additionally, it effectively modifies cotton fabrics, enhancing their hydrophobicity for applications like stain resistance and oil-water separation []. These examples highlight the versatility of this compound in tailoring surface properties for specific functionalities.

Q3: What are the advantages of using this compound as a coating material for biochips?

A: this compound offers several advantages as a coating material for biochips. When copolymerized with acrylic acid and conjugated with protein G on a polydimethylsiloxane (PDMS) surface, it creates a functional surface for antibody capture []. This modified surface exhibits excellent resistance to nonspecific protein binding, minimizing background noise and enhancing the sensitivity of bioassays. Moreover, the hydrophobic nature of this compound allows for the formation of stable sample droplets, further improving assay accuracy and sensitivity. []

Q4: What analytical techniques are employed to characterize and study this compound-modified surfaces?

A4: A combination of analytical techniques is used to characterize surfaces modified with this compound. These include:

- Spectroscopic techniques: Fourier-transform infrared spectroscopy (FTIR) is used to analyze the chemical structure and bonding within the modified layer, while X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and chemical states of the surface. [, ]

- Microscopy: Atomic force microscopy (AFM) allows for the visualization of the surface morphology and roughness, providing information on the distribution and size of features like nodules or islands. []

- Contact angle measurements: This technique helps determine the hydrophobicity/hydrophilicity of the modified surface by measuring the angle formed by a water droplet on the surface. [, ]These techniques provide a comprehensive understanding of the surface properties and help establish structure-property relationships for this compound-based materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.